HA-100 is a synthetic isoquinolinesulfonamide derivative widely employed in biochemical and pharmacological research. It functions as a potent and selective inhibitor of protein kinase C (PKC), a family of enzymes involved in a wide array of cellular processes, including signal transduction, cell proliferation, and differentiation. [, , ] Due to its inhibitory properties, HA-100 is a valuable tool for investigating the role of PKC in various cellular functions and disease models. [, , , , , , ]
The compound is identified by the CAS number 141543-63-7 and has a molecular formula of C13H15N3O2S·ClH, with a molecular weight of approximately 313.80 g/mol . It is classified under various categories, including medicinal chemistry and pharmacology, due to its biological activity against pathogenic organisms.
The synthesis of 1-(5-Isoquinolinesulfonyl)piperazine involves several key steps, typically starting from commercially available precursors. The general synthetic pathway includes the following:
Specific conditions such as temperature, solvent choice (e.g., ethyl acetate), and reaction times are critical for optimizing yield and purity .
The molecular structure of 1-(5-Isoquinolinesulfonyl)piperazine can be represented by its canonical SMILES notation: C1CN(CCN1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3
, which indicates the presence of a piperazine ring linked to an isoquinoline moiety through a sulfonyl group .
X-ray crystallography studies have provided insights into the spatial arrangement of atoms within the molecule, revealing how it interacts with biological targets .
1-(5-Isoquinolinesulfonyl)piperazine primarily undergoes reactions typical of sulfonamides, including nucleophilic substitutions and hydrolysis. Its interactions with biological targets involve:
The primary mechanism of action for 1-(5-Isoquinolinesulfonyl)piperazine involves its inhibition of IMPDH in Mycobacterium tuberculosis. By binding to this enzyme, it interferes with the de novo synthesis pathway for purine nucleotides, particularly guanine nucleotides. This inhibition leads to:
The compound's action affects several biochemical pathways:
Key physical and chemical properties include:
1-(5-Isoquinolinesulfonyl)piperazine has significant potential applications in medicinal chemistry:
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. These strains resist conventional therapies, underscoring the urgent need for novel agents targeting unexploited bacterial pathways. The purine biosynthesis enzyme inosine-5′-monophosphate dehydrogenase (IMPDH, encoded by guaB2) catalyzes the NAD⁺-dependent conversion of inosine 5′-monophosphate (IMP) to xanthosine 5′-monophosphate (XMP)—a rate-limiting step in guanine nucleotide production [1] [8]. Depletion of guanine nucleotides halts DNA/RNA synthesis, making IMPDH a chemically vulnerable and bactericidal target [1] [4].
1-(5-Isoquinolinesulfonyl)piperazine derivatives emerged from phenotypic screens targeting IMPDH. The lead compound, cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone (Compound 1), exhibited potent anti-tubercular activity (MIC~90~ = 2 μM) and limited mammalian toxicity [1] [8]. Its optimization represents a strategic effort to combat drug-resistant TB through novel mechanisms.
IMPDH is genetically validated as essential for Mtb survival in vitro and in macrophages [1] [5]. Crucially, Mtb lacks a functional purine salvage pathway, rendering it uniquely dependent on de novo guanine synthesis. This contrasts with human cells, which salvage guanine efficiently, enabling therapeutic selectivity [1] [4]. Biochemical studies confirm that IMPDH inhibition depletes intracellular GTP pools, causing bactericidal effects against both replicating and non-replicating bacilli [5].
Table 1: Key Features of Mtb IMPDH (GuaB2) as a Drug Target
Property | Significance | Evidence |
---|---|---|
Essentiality | Required for in vitro growth and macrophage survival | Conditional knockdown mutants show bactericidal phenotype [1] |
Vulnerability | Low GTP reserves; deficient salvage pathway | Exogenous guanine fails to rescue growth under IMPDH inhibition [1] |
Selectivity Potential | Structural differences vs. human IMPDH2 (e.g., flap dynamics, active site) | Compound 1 inhibits Mtb IMPDH (IC~50~ = 0.1 μM) but not human orthologs [1] |
Bactericidal Activity | Depletes GTP, halting DNA/RNA synthesis | Time-kill assays show concentration-dependent cidal effects [4] |
Despite initial skepticism about IMPDH vulnerability in vivo due to purine salvage in host tissues, recent benzoxazole-based inhibitors retain activity in guanine-rich environments, reinforcing its therapeutic relevance [1] [8].
The 1-(5-isoquinolinesulfonyl)piperazine scaffold of Compound 1 comprises three critical domains:
Structure-Activity Relationship (SAR) Insights:A library of 48 analogues revealed stringent requirements for activity:
Interactive Table 1: Impact of Structural Modifications on Compound Activity
Compound | Modification | IMPDH IC~50~ (μM) | MIC~90~ vs. Mtb (μM) | Inference |
---|---|---|---|---|
1 | None (Reference) | 0.1 ± 0.01 | 2 | Optimal structure |
2 | Ethylenediamine linker | 1.5 ± 0.02 | >50 | Piperazine rigidity essential for cellular activity |
3 | 3-Methylpiperazine | >100 | 100 | Steric bulk disrupts binding |
6 | 3-Methylisoquinoline | >100 | >100 | Altered electronics/geometry impairs binding |
7 | 1-Naphthyl sulfonamide | 3.0 ± 0.1 | >100 | Isoquinoline nitrogen critical for uptake/targeting |
8 | 2-Naphthyl sulfonamide | 1.6 | >100 | Isoquinoline nitrogen critical for uptake/targeting |
X-ray crystallography of Compound 1 bound to Mycobacterium thermoresistible IMPDH (a surrogate for Mtb IMPDH) validated these interactions and guided the design of benzylurea derivatives (e.g., Compound 47), which showed enhanced IMPDH inhibition (IC~50~ = 0.03 μM) and activity against resistant mutants [1] [8].
Drug-resistant TB surged to 450,000 global cases in 2021, with treatment success rates for MDR-TB at only 59% [9]. First-line drugs (isoniazid, rifampicin) and newer agents (bedaquiline) face escalating resistance:
Table 2: Resistance Mechanisms in TB vs. IMPDH Inhibitor Profiles
Resistance Mechanism | Impact on Current Drugs | IMPDH Inhibitor Response |
---|---|---|
MDR/XDR-TB | Resists ≥4 first/second-line drugs; treatment success <60% | Novel target; no cross-resistance [1] [9] |
Bedaquiline (mmpR5 RAVs) | Efflux-mediated cross-resistance to clofazimine | Unaffected; distinct mechanism [3] |
IMPDH (Y487C Mutation) | Confers >100-fold resistance to Compound 1 | Addressed by next-gen analogues (e.g., Compound 21) [1] |
Future directions include optimizing pharmacokinetics of benzylurea derivatives and exploring combination therapies with GDP depletion agents to prevent resistance emergence [1] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7